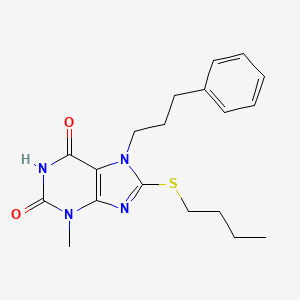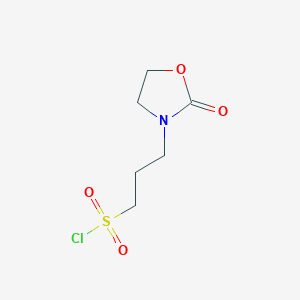![molecular formula C9H8N2O3S B2984221 Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate CAS No. 590351-11-4](/img/structure/B2984221.png)
Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate” is a chemical compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 . It is used for proteomics research .
Synthesis Analysis
Thiophene derivatives, such as “this compound”, can be synthesized through various methods including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald synthesis, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is based on a thiophene core, which is a five-membered ring made up of one sulfur atom . The compound also contains cyanoacetyl, amino, and carboxylate functional groups .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 224.24 . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis Methods
A notable application of Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate and its derivatives is in the synthesis of various heterocyclic compounds. For instance, a facile four-component Gewald reaction under organocatalyzed aqueous conditions demonstrates the efficient formation of 2-amino-3-carboxamide derivatives of thiophene at room temperature. This method yields products that precipitate from the reaction mixtures, simplifying the purification process through filtration and recrystallization (Abaee & Cheraghi, 2013). Similarly, the synthesis, characterization, and evaluation of anti-fungal activity of novel heterofused Thienotriazines involve the use of this compound derivatives, showcasing the compound's role in producing bioactive molecules (Roopa & Saravanan, 2014).
Genotoxic and Carcinogenic Potential Evaluation
Research into the genotoxic and carcinogenic potentials of thiophene derivatives, including this compound, employs in vitro and in silico methodologies. These studies are crucial for understanding the safety profiles of compounds for pharmaceutical applications, highlighting the compound's role in safety assessments (Lepailleur et al., 2014).
Antitumor Activity
The exploration of antitumor activities of thiophene derivatives derived from this compound is another significant application. Studies have synthesized various heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds have been evaluated for their antiproliferative activity against different human cancer cell lines, revealing their potential as antitumor agents (Shams et al., 2010).
Antimicrobial Activity
This compound derivatives have also been studied for their antimicrobial activity. The synthesis and characterization of such derivatives, followed by screening for antimicrobial activity, contribute to the development of new antimicrobial agents. This research underscores the compound's utility in addressing the need for novel antimicrobial substances (Arora et al., 2013).
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-14-9(13)6-3-5-15-8(6)11-7(12)2-4-10/h3,5H,2H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSFAIWVAKEHCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2984139.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2984140.png)

![3-(2-Bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid](/img/structure/B2984142.png)


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2984147.png)
![3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2984149.png)
![N-(1-cyanocyclohexyl)-2-[(3-ethynylphenyl)amino]acetamide](/img/structure/B2984150.png)

![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 4-hydroxybenzoate](/img/structure/B2984155.png)
![7-Azabicyclo[2.2.1]heptan-1-ylmethanol](/img/structure/B2984158.png)
![(5-Methyl-1,2-oxazol-3-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2984161.png)
